(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((((2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-((((2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol” is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the chloro and ethoxybenzyl groups, and the formation of the glycosidic linkage. Common reagents used in these steps include chlorinating agents, protecting groups, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran
- (2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C43H50Cl2O13 |
---|---|
Molecular Weight |
845.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(2R,3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C43H50Cl2O13/c1-4-54-30-12-6-24(7-13-30)18-26-20-28(10-16-32(26)44)42(53-3)40(51)39(50)37(48)35(58-42)23-56-43(41(52)38(49)36(47)34(22-46)57-43)29-11-17-33(45)27(21-29)19-25-8-14-31(15-9-25)55-5-2/h6-17,20-21,34-41,46-52H,4-5,18-19,22-23H2,1-3H3/t34-,35-,36-,37-,38+,39+,40-,41-,42+,43+/m1/s1 |
InChI Key |
ZSWOQWMCYDJMKM-SOHWSJSDSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@](O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OCC4C(C(C(C(O4)(C5=CC(=C(C=C5)Cl)CC6=CC=C(C=C6)OCC)OC)O)O)O)Cl |
Origin of Product |
United States |
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